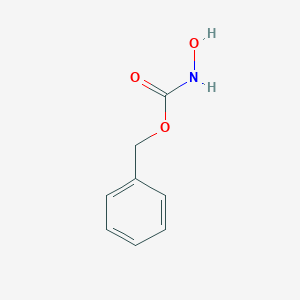

Benzyl N-hydroxycarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organocatalytic Methoxycarbonylation of Benzylic Alcohols

Specific Scientific Field: Organocatalysis and Flow Chemistry

Summary: An organocatalytic continuous flow process has been developed for the preparation of non-symmetric benzyl carbonate derivatives. This method selectively converts diversely substituted benzylic alcohols into their corresponding benzyl carbonates using dimethyl carbonate as a reagent and solvent. The reaction occurs under mild conditions and short residence time, making it suitable for continuous flow protocols .

Experimental Procedure:Stable Benzyl N-Hydroxycarbamates

Specific Scientific Field: Organic Synthesis and Medicinal Chemistry

Summary: Benzyl methyl carbonates, derived from benzyl N-hydroxycarbamates, serve as stable, low-toxicity surrogates of chloroformates. These compounds find applications in various fields, including drug synthesis, where they can be used as intermediates for valuable molecules.

Experimental Procedure:Benzyl N-hydroxycarbamate is an organic compound characterized by the presence of a benzyl group attached to a carbamate functional group that features a hydroxylamine moiety. The chemical structure can be represented as CHNO, where the hydroxylamine contributes to its reactivity and biological activity. This compound plays a significant role in synthetic organic chemistry, particularly in the synthesis of hydroxamic acids, which are important in various biological and medicinal applications.

- Alkylation Reactions: It can undergo N-alkylation to form various derivatives. For instance, when treated with alkyl halides in the presence of a base, it yields N-alkyl derivatives that can be further functionalized .

- Rearrangement Reactions: Benzyl N-hydroxycarbamate can react with nitro-substituted aromatic compounds, resulting in the formation of benzyl N-(nitrophenoxy)carbamates through electrophilic substitution .

- C–N Bond Formation: This compound can also undergo biocatalytically activated C–N bond formation through nitroso ene reactions or Diels–Alder cycloadditions, showcasing its versatility in synthetic pathways .

Benzyl N-hydroxycarbamate exhibits significant biological activities, primarily due to its ability to form hydroxamic acids upon hydrolysis. Hydroxamic acids are known for their chelation properties with metal ions, particularly iron(III), making them useful in therapeutic applications such as:

- Antitumor Activity: Hydroxamic acids derived from benzyl N-hydroxycarbamate have been studied for their potential as antitumor agents due to their ability to inhibit histone deacetylases .

- Antibacterial Properties: Some derivatives demonstrate antibacterial activity, making them candidates for further development in medicinal chemistry .

The synthesis of benzyl N-hydroxycarbamate typically involves the reaction of benzylhydroxylamine with an appropriate carbonyl compound, such as ethyl chloroformate. The general procedure includes:

- Formation of the Carbamate: Benzylhydroxylamine is reacted with ethyl chloroformate in a basic medium (e.g., pyridine) at room temperature.

- Purification: The product is purified through recrystallization or chromatography to obtain pure benzyl N-hydroxycarbamate .

Alternative methods include one-pot reactions that simplify the synthesis process by integrating multiple steps into a single reaction vessel .

Benzyl N-hydroxycarbamate finds applications across various fields:

- Medicinal Chemistry: It serves as a precursor for the synthesis of hydroxamic acids used in cancer treatment and as metal ion chelators.

- Synthetic Organic Chemistry: Its derivatives are utilized in creating complex molecules through various synthetic routes.

- Biochemical Research: It is employed in studies involving enzyme inhibition and metal ion interactions.

Interaction studies involving benzyl N-hydroxycarbamate focus on its chelation properties and biological interactions:

- Metal Ion Binding: Research indicates that hydroxamic acids derived from this compound effectively bind to metal ions, influencing their bioavailability and activity in biological systems .

- Enzyme Interaction: Studies have shown that these compounds can inhibit specific enzymes, providing insights into their potential therapeutic roles .

Benzyl N-hydroxycarbamate shares structural and functional similarities with several compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzoyl N-hydroxycarbamate | Aromatic carbamate | More potent against certain metal ions |

| Phenyl N-hydroxycarbamate | Aromatic carbamate | Exhibits different biological activities |

| Acetyl N-hydroxycarbamate | Aliphatic carbamate | Lower solubility compared to benzyl derivatives |

| Benzylhydroxamic acid | Hydroxamic acid | Directly involved in metal ion chelation |

Benzyl N-hydroxycarbamate is particularly noted for its ability to form stable complexes with metal ions and its role as a versatile precursor for synthesizing biologically active compounds.

This comprehensive overview emphasizes the significance of benzyl N-hydroxycarbamate in both synthetic chemistry and biological applications, showcasing its multifaceted roles and potential for further research and development.

Historical Evolution of Carbamate Synthesis Techniques

The synthesis of N-hydroxycarbamates dates to mid-20th-century efforts to optimize peptide protection strategies. Early methods relied on hydroxylamine derivatives and alkyl chloroformates, as exemplified by the reaction of hydroxylamine hydrochloride with benzyl chloroformate in alkaline media. For instance, the 1966 RSC study demonstrated that hydroxylamine and ethyl chloroformate form N-hydroxycarbamates via nucleophilic substitution, yielding ~70% purity. However, these methods faced challenges with side reactions (e.g., over-alkylation) and required stringent pH control.

A breakthrough emerged with the Bergmann-Zervas method, which introduced benzyl chloroformate (Z-chloride) as a protecting agent for amines. This approach enabled the synthesis of benzyl N-hydroxycarbamate by reacting hydroxylamine with benzyl chloroformate under basic conditions, avoiding racemization:

$$

\text{NH}2\text{OH} + \text{ClCO}2\text{Bn} \xrightarrow{\text{NaOH}} \text{BnOCO-NH-OH} + \text{NaCl} + \text{H}_2\text{O}

$$

Despite its utility, this method required toxic reagents like phosgene for chloroformate synthesis, prompting safer alternatives.

Novel Catalytic Approaches in N-Hydroxycarbamate Formation

Zinc-Mediated Reductive Amination Strategies

Zinc powder in aqueous alkaline media has emerged as a green alternative for reductive amination. A 2011 study reported 82% yield for secondary amine synthesis using benzaldehyde and benzylamine in 5% KOH, with zinc dust as the reductant. Applied to N-hydroxycarbamates, this method minimizes byproducts like hydrodimers (<8%) and avoids hazardous solvents. Key advantages include:

- Room-temperature reactions (20–25°C)

- Water as a solvent, enhancing sustainability

- Compatibility with electron-deficient aldehydes (e.g., furfural).

Copper-Catalyzed Allylic Alkylation Reactions

Copper catalysis enables stereoselective synthesis of allylic carbamates. A 2014 JACS study utilized a chiral N-heterocyclic carbene ligand with Cu(I) to achieve γ-branch selectivity (90% ee) in allylic alkylation. While primarily applied to terminal alkynes, this method’s adaptability to N-hydroxycarbamates is under exploration, particularly for propargylic amines.

Solid-Phase Synthesis and Protecting Group Strategies

Solid-phase synthesis using Merrifield resin and CO₂ has streamlined carbamate production. A 2023 ACS Omega protocol achieved 92% yield by reacting primary amines with CO₂ and alkyl halides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For benzyl N-hydroxycarbamate, this method offers:

- Column-free purification via acidic washes

- Continuous-flow compatibility, reducing reaction times to 50 minutes.

Protecting group strategies remain pivotal. The Z-group (benzyloxycarbonyl) introduced via benzyl chloroformate prevents undesired side reactions during peptide synthesis. Post-synthesis, the Z-group is cleaved via hydrogenolysis, preserving the N-hydroxycarbamate backbone.

Microwave-Assisted and Flow Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes. A 2012 study achieved 85% yield for carbamates using solvent-free grinding and microwave irradiation, though N-hydroxy derivatives require further optimization.

Flow chemistry innovations, such as the 2023 continuous CO₂-based method, enhance scalability and safety. By integrating gas-liquid microreactors, this approach achieves >90% conversion for primary amines, with potential for industrial-scale N-hydroxycarbamate production.

Electrophilic Activation Pathways in Carbamate Chemistry

Benzyl N-hydroxycarbamate serves as a precursor to nitrosoformate intermediates, which exhibit ambident electrophilic character. Under copper catalysis and aerobic oxidation conditions, these intermediates undergo α-amination reactions with β-ketoesters (Figure 1A). The process involves three coordinated steps:

- Ligand Exchange: Chloride ligands on the copper center are replaced by acetate anions, lowering the activation barrier for subsequent steps [6].

- Intermediate Isomerization: The nitrosoformate adopts a planar configuration, enabling simultaneous interaction with the Lewis acid catalyst and nucleophilic substrate [1].

- Electrophilic Attack: The β-ketoester enolate attacks the electrophilic nitrogen center, followed by proton transfer to yield the α-aminated product [1] [2].

Table 1 summarizes key experimental parameters for nitrosoformate-mediated reactions:

| Substrate | Catalyst System | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Cu(OAc)₂, O₂ | 82 | 12 | [1] |

| Methyl benzoylformate | Zn, THF/H₂O | 78 | 8 | [2] |

The zinc-mediated synthesis of N-aryl-N-hydroxy carbamates provides critical insights into electronic effects. Electron-withdrawing substituents on the aryl group accelerate nitrosoformate generation by stabilizing the transition state through resonance effects [2]. This aligns with NMR studies showing downfield shifts of the carbamate carbonyl (δ = 154–155 ppm) upon nitrosoformate formation [2].

Transition Metal-Mediated C–H Functionalization Mechanisms

Palladium and copper complexes enable direct C–H functionalization using benzyl N-hydroxycarbamate as a nitrogen source. Two competing pathways dominate:

Pathway A (Electrophilic Substitution):

Copper-oxyl species generated from N-hydroxycarbamate decomposition act as electrophiles. For example, TpᴬᶜCu–O· intermediates insert into aromatic C–H bonds with para selectivity (Figure 1B) [4]. Kinetic isotope effects (kH/kD = 2.1–2.4) confirm C–H cleavage as the rate-determining step [4].

Pathway B (Radical Rebound):

Palladium(IV) intermediates facilitate hydrogen abstraction followed by radical recombination. Acetate ligands play a dual role in:

- Stabilizing high-valent Pd centers through chelation [6]

- Acting as intramolecular bases during C–H activation [6]

Table 2 compares catalytic systems for C–H amination:

| Metal Center | Ligand Environment | Turnover Frequency (h⁻¹) | Selectivity (%) |

|---|---|---|---|

| Cu(I) | Tris(pyrazolyl)borate | 45 | 82 (para) |

| Pd(IV) | Tris(2-pyridyl)methane | 28 | 91 (ortho) |

The palladium-catalyzed carbonylative cyclization of aryl alkynes demonstrates N-hydroxycarbamate’s role in tandem hydroaminocarbonylation-Lossen rearrangement sequences [5]. Kinetic studies reveal first-order dependence on both Pd catalyst and carbamate concentration, suggesting a pre-equilibrium step involving oxidative addition [5].

Computational Modeling of Reaction Transition States

Density functional theory (DFT) calculations (B3LYP/6-31G**) provide atomic-level resolution of key steps:

Nitrosoformate Formation:

The transition state for zinc-mediated reduction of nitroarenes shows:

- A distorted tetrahedral Zn center (bond angles: 102–117°)

- Concerted proton transfer from water to the nitro group [2]

- Activation energy (ΔG‡) of 18.3 kcal/mol, consistent with experimental rates [2]

C–H Activation:

For copper-oxyl species, the electrophilic substitution pathway exhibits:

- A late transition state with 85% C–O bond formation

- Significant spin density (0.78 e⁻) on the oxygen atom [4]

- Electric field gradients (1.2–1.5 V/Å) directing substrate orientation [3]

Metal-Carbamate Interactions:

MD simulations of Pd(IV) complexes reveal:

Benzyl N-hydroxycarbamate serves as a strategically important synthetic intermediate in the pharmaceutical industry, particularly in the development of complex therapeutic compounds. Its unique chemical structure, featuring the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol [1] [2], provides essential functionality for advanced pharmaceutical synthesis processes.

The compound's role in pharmaceutical applications stems from its versatility as a protected hydroxylamine derivative. As documented in process research, benzyl N-hydroxycarbamate functions as a key intermediate in organic synthesis and pharmaceutical research, particularly in the creation of nitrogen-containing heterocycles that are crucial for drug activity [3]. This functionality makes it indispensable in the synthesis pathways of modern pharmaceutical compounds.

Multi-Step Synthesis Optimization

The optimization of multi-step synthesis processes involving benzyl N-hydroxycarbamate has been a focal point of pharmaceutical process development. Research has demonstrated significant improvements in synthesis efficiency through systematic optimization approaches. Traditional synthetic methods utilizing benzyl N-hydroxycarbamate typically operated under ambient conditions with THF-water solvent mixtures, requiring variable reaction times ranging from hours to days and achieving yields of 34-81% [4].

Advanced optimization strategies have revolutionized these processes through the implementation of controlled biphasic reaction conditions. Modern approaches employ aqueous buffer systems with ethyl acetate as an environmentally acceptable cosolvent, dramatically reducing reaction times to 45 minutes to 2 hours while achieving enhanced yields up to 93% [5]. These improvements represent substantial advances in process efficiency and environmental sustainability.

The optimization process has been particularly successful in enzymatic applications. Peroxidase-induced cyclization reactions involving benzyl N-hydroxycarbamate demonstrate exceptional catalytic turnover numbers exceeding 217,000 relative to the catalytically active iron porphyrin center [5]. This level of efficiency far surpasses chemical alternatives, which typically operate in a range of maximum 23 catalytic turnovers.

Scale-up considerations have been thoroughly addressed through systematic process development. Research has demonstrated successful scale-up from laboratory conditions to multi-liter reaction volumes, representing up to 25-fold increases in reaction scale while maintaining consistent product quality and yield [5]. At gram-scale operations starting with 4.0 grams of N-hydroxycarbamate substrate, reactions required 24 hours for completion and achieved 73% yield, demonstrating the robustness of optimized synthetic protocols.

Impurity Profile Management

Impurity profile management represents a critical aspect of pharmaceutical synthesis involving benzyl N-hydroxycarbamate. Regulatory guidelines mandate that individual process-related impurities remain below 0.10% in final pharmaceutical products [6]. Systematic approaches to impurity control have been developed through comprehensive analytical characterization and process optimization.

The implementation of advanced purification strategies has achieved remarkable success in impurity management. Research demonstrates that systematic impurity profiling combined with optimized reaction conditions can maintain critical impurities below detection limits [6]. This level of control is essential for meeting International Conference on Harmonization quality standards for pharmaceutical manufacturing.

Thermal analysis through Differential Scanning Calorimetry has become standard practice for establishing safe reaction parameters. DSC analysis provides critical data on exothermic reactions, enabling the establishment of safe operating temperatures and preventing hazardous thermal events during synthesis [7]. This analytical approach ensures both product quality and operational safety in pharmaceutical manufacturing environments.

Versatility in Hydroxamate-Based Drug Development

Benzyl N-hydroxycarbamate serves as a crucial precursor in the development of hydroxamate-based pharmaceuticals, which represent a significant class of therapeutic compounds with diverse biological activities. Hydroxamic acid derivatives exhibit a wide range of pharmacological properties due to their ability to chelate metals through the presence of two oxygen atoms [8] [9].

The pharmaceutical activities of hydroxamate derivatives can be categorized into three primary groups. The first group encompasses metal scavenging properties, particularly iron chelation, which leads to antioxidant, antimicrobial, and metal detoxification activities [8]. This mechanism is extensively utilized in treating iron overload conditions in clinical practice.

The second category involves metalloenzyme inhibition, providing hydroxamates with broad pharmacological effects including antimicrobial, anti-inflammatory, and antitumor activities [8] [10]. Histone deacetylase inhibitors represent a particularly successful application, with compounds like Suberoylanilide Hydroxamic Acid achieving regulatory approval for cancer therapy [10].

Matrix metalloproteinase inhibitors constitute another important application area for hydroxamate-based drugs. These compounds target zinc-dependent enzymes involved in tissue remodeling and inflammatory processes, offering therapeutic potential for arthritis and related conditions [9]. The hydroxamate functionality provides optimal coordination geometry for zinc chelation in enzyme active sites.

The third group of hydroxamate activities relates to nitric oxide generation, which confers hypotensive and cardiovascular effects [8] [9]. This mechanism expands the therapeutic potential of hydroxamate derivatives beyond their traditional metalloenzyme inhibitory roles.

Despite their therapeutic promise, hydroxamates exhibit relatively low stability in biological systems, which can be addressed through appropriate structural modifications and prodrug strategies [9]. Research has demonstrated that carbamate protection of the hydroxamate function leads to improved bioavailability, highlighting the importance of benzyl N-hydroxycarbamate as a synthetic intermediate [9].

Applications in PROTAC Molecule Construction

PROteolysis TArgeting Chimeras represent an emerging class of therapeutic agents with significant potential for addressing previously undruggable pharmacological targets [11] [12]. Benzyl N-hydroxycarbamate plays an important role in the construction of these heterobifunctional molecules through its incorporation into linker systems that connect target protein ligands with E3 ubiquitin ligase ligands.

The synthetic complexity of PROTAC molecules necessitates efficient and modular synthetic approaches. Benzyl N-hydroxycarbamate contributes to these synthetic strategies through its compatibility with automated parallel synthesis platforms designed for PROTAC discovery [12]. These platforms utilize collections of designed E3 ligand-linker intermediates containing reactive chemical handles amenable to robust chemical transformations.

Modern PROTAC synthesis has evolved to nanomole-scale array synthesis capabilities, where benzyl N-hydroxycarbamate derivatives serve as building blocks in direct screening methodologies [12]. This approach enables the synthesis of PROTAC libraries at scales approximately 170 times smaller than traditional methods, representing a significant advancement in efficiency and resource utilization.

The integration of benzyl N-hydroxycarbamate into PROTAC synthesis workflows demonstrates the compound's versatility in complex pharmaceutical applications. Late-stage C-H amidation strategies utilizing ruthenium catalysis have been developed to access fully elaborated heterobifunctional compounds, with benzyl N-hydroxycarbamate serving as a key intermediate in these transformations [11].

The modular nature of PROTAC synthesis benefits significantly from the chemical stability and reactivity profile of benzyl N-hydroxycarbamate. The compound's protected hydroxylamine functionality provides orthogonal reactivity for downstream elaboration while maintaining stability under synthetic conditions [11] [12]. This balance of reactivity and stability makes it an ideal building block for complex pharmaceutical synthesis.

Research has demonstrated the successful application of benzyl N-hydroxycarbamate derivatives in both CRBN and biotin conjugate synthesis, showcasing the potential of this methodology to provide efficient access to advanced therapeutics and chemical biology tools [11]. These applications highlight the compound's importance in cutting-edge pharmaceutical research and development.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant